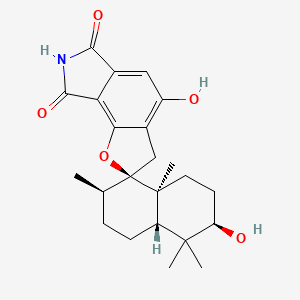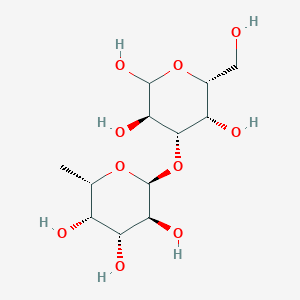
dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate” is a complex organic molecule with potential applications in various scientific fields. This compound features a tetracene core, which is known for its interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common reagents used in these steps may include dimethylamine, carbamoyl chloride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application but often include binding to active sites and modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracene derivatives with various functional groups. These compounds share a common core structure but differ in their substituents, leading to different chemical and physical properties.
Propiedades
Fórmula molecular |
C22H20Ca2N2O8 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7-,10+,14+,15-,17-,22-;;/m0../s1 |
Clave InChI |
URCORIIAEVPLGB-QFWOMMJSSA-K |
SMILES isomérico |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
SMILES canónico |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)


![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)


![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)


